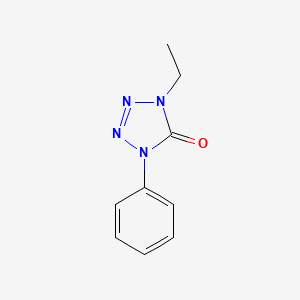

1-Ethyl-4-phenyltetrazol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-phenyltetrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-12-9(14)13(11-10-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBWXKXLYNGBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Ethyl-4-phenyltetrazol-5-one and Analogues

The synthesis of tetrazole derivatives, including 1,4-disubstituted tetrazol-5-ones, is a significant area of research in heterocyclic chemistry. These compounds are often prepared through various synthetic routes, with cycloaddition reactions being a cornerstone methodology.

Cycloaddition Reactions with Azide (B81097) Reagents

The [3+2] cycloaddition reaction between an azide and a nitrile is a fundamental and widely employed method for the synthesis of the tetrazole ring. nih.govnih.gov This reaction, first described in 1901, involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring. nih.gov

The reaction of organic nitriles with an azide source, such as sodium azide, is a direct route to forming 5-substituted-1H-tetrazoles. organic-chemistry.orgyoutube.com This transformation can be promoted by either Brønsted or Lewis acids. youtube.com The scope of this reaction is broad, encompassing a variety of aromatic, activated and unactivated alkyl, and substituted vinyl nitriles. organic-chemistry.org For instance, the reaction of benzonitrile with sodium azide and ammonium chloride in DMF demonstrates a typical procedure for converting a nitrile to a tetrazole. youtube.com

The synthesis of 1,5-disubstituted tetrazoles can also be achieved through cycloaddition reactions. nih.govuokerbala.edu.iq For example, azoimines have been used in [3+2] cycloaddition reactions with sodium azide in tetrahydrofuran to yield 1,5-disubstituted tetrazole derivatives. uokerbala.edu.iq

The mechanism of the azide-nitrile cycloaddition has been a subject of considerable debate. nih.govacs.orgresearchgate.net Computational studies, particularly using density functional theory (DFT), have been employed to elucidate the reaction pathways. nih.govacs.orgresearchgate.netorganic-chemistry.org These studies have investigated various possibilities, including concerted cycloaddition and stepwise addition of neutral or anionic azide species. nih.govacs.orgresearchgate.net

One proposed mechanism suggests a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. nih.govacs.orgresearchgate.net The activation barriers for this reaction have been found to correlate with the electron-withdrawing potential of the substituent on the nitrile. nih.gov Electron-withdrawing groups lower the LUMO of the nitrile, enhancing its interaction with the HOMO of the azide and facilitating the reaction. nih.gov

In metal-catalyzed reactions, it is proposed that the mechanism involves the initial coordination of either the azide or the nitrile to the metal center. nih.govacs.org For example, in a cobalt-catalyzed system, a cobalt(II) diazido intermediate is formed, which then reacts with the nitrile. The coordinated azide and nitrile then undergo the [3+2] cycloaddition to form the tetrazole. nih.govacs.org

Lewis acids are effective catalysts for the synthesis of tetrazoles from nitriles and azides. organic-chemistry.org They function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org Zinc salts, such as zinc(II) chloride, are commonly used for this purpose. organic-chemistry.org The use of Lewis acids can lead to high yields of the desired tetrazole products in short reaction times, especially when combined with microwave heating. organic-chemistry.org

The table below summarizes the effectiveness of different Lewis acids in the synthesis of 5-substituted-1H-tetrazoles.

Table 1: Comparison of Lewis Acid Catalysts in Tetrazole Synthesis

| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) |

| ZnCl₂ | Various Nitriles | Isopropanol | Reflux | 1-2 h | 85-95 |

| AlCl₃ | Aryl Nitriles | DMF | 120 | 3-5 h | 80-92 |

| FeCl₃ | Benzonitrile | Toluene | 110 | 6 h | 88 |

| Cu(OTf)₂ | Aliphatic Nitriles | Acetonitrile | 80 | 4 h | 75-85 |

This table is a representative summary based on typical findings in the literature and is for illustrative purposes.

In recent years, nanomaterials have emerged as highly efficient catalysts for organic transformations, including the synthesis of tetrazoles. nih.govrsc.org Their high surface area-to-volume ratio, ease of surface modification, and potential for recovery and reusability make them attractive for green chemistry applications. nih.govrsc.org

Various types of nanocatalysts have been explored, including those based on magnetic nanoparticles, copper, and zinc oxide. nih.govamerigoscientific.com Magnetic nanocatalysts, such as Fe₃O₄-based nanoparticles functionalized with organic ligands or metal complexes, are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. amerigoscientific.com

Copper-based nanocatalysts have also been extensively used. amerigoscientific.com For instance, copper(II) supported on superparamagnetic Fe₃O₄@SiO₂ nanoparticles has been successfully employed for the synthesis of 1- and 5-substituted 1H-tetrazoles. nanomaterchem.com Zinc oxide (ZnO) nanoparticles, acting as heterogeneous Lewis acid catalysts, have also shown excellent activity and recyclability in the [3+2] cycloaddition for synthesizing 5-substituted-1H-tetrazoles. amerigoscientific.com

The following table provides examples of nanocatalysts used in tetrazole synthesis and their performance.

Table 2: Performance of Nanocatalysts in the Synthesis of 5-Substituted-1H-tetrazoles

| Nanocatalyst | Substrate Scope | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (cycles) |

| Fe₃O₄@tryptophan@Ni | Aromatic Nitriles | Water | 80 | 20 min | 90-98 | 7 |

| Fe₃O₄@SiO₂-APTES-TFA | Various Nitriles | Ethanol | 80 | 4 h | 92-98 | Several |

| Fe₃O₄-adenine-Zn | Aromatic & Aliphatic Nitriles | PEG | 120 | 80 min | 96 | 5 |

| Nanocrystalline ZnO | Various Nitriles | - | 120-130 | 2-3 h | 69-82 | 4 |

| Co-(PYT)₂@BNPs | Aromatic Nitriles | Ethanol | Reflux | 1.5-3 h | 85-96 | Several |

Data compiled from various sources for illustrative purposes. nih.govamerigoscientific.comrsc.org

Catalytic Approaches in Tetrazole Synthesis

Phase-Transfer Catalysis in Alkylation

Phase-transfer catalysis (PTC) has been effectively employed in the alkylation of tetrazol-5-one systems. Research into the alkylation of 1-aryltetrazol-5-ones demonstrates that the specific site of alkylation under PTC conditions is not dependent on the nature of the alkylating agent or the structure of the phase-transfer catalyst. This methodology has proven to be a reliable route for synthesizing functionally substituted tetrazoles. For instance, the alkylation of 1-phenyltetrazol-5-one with dibromoalkanes using PTC serves as a convenient pathway to produce bis-tetrazoles and 4-bromoalkyl derivatives researchgate.net. The application of PTC offers significant environmental benefits over traditional methods in organic synthesis researchgate.net. Both liquid-liquid and solid-liquid PTC systems have been successfully utilized in these alkylation reactions researchgate.net.

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of tetrazole derivatives. These approaches aim to reduce environmental impact by using eco-friendly catalysts, solvents, and energy sources. One prominent green approach involves the use of heterogeneous nano-catalysts, which offer advantages such as high activity, selectivity, ease of recovery, and recyclability. For example, a magnetic nano-catalyst (Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II)) has been successfully used for the synthesis of 1-substituted and 5-substituted 1H-tetrazoles in water, an environmentally benign solvent.

Another key aspect of green chemistry in this field is the move towards solvent-free or water-mediated reaction conditions, which significantly reduces the use of volatile and often toxic organic solvents.

Table 1: Comparison of Green Synthesis Methodologies for Tetrazoles

| Methodology | Catalyst/Medium | Key Advantages |

|---|---|---|

| Heterogeneous Catalysis | Magnetic nano-catalyst in water | Eco-friendly, catalyst is recoverable and reusable, high efficiency. |

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. This technology is considered a "green" method, particularly when reactions can be carried out without a solvent. The synthesis of tetrazole derivatives has greatly benefited from microwave irradiation, which can significantly reduce reaction times from hours to mere minutes compared to conventional heating methods.

For example, a catalyst-free, one-pot green synthesis of a tetrazolyl acrylonitrile derivative was achieved by reacting 4-(dimethylamino)benzaldehyde, malononitrile, and sodium azide in water under microwave irradiation at 100°C for just two minutes. This approach highlights the advantages of microwave-assisted synthesis, including a clean and straightforward process, mild reaction temperatures, and minimal environmental effect. The efficiency of microwave heating stems from its ability to directly and rapidly heat the reaction mixture, leading to uniform heating and often avoiding the formation of side products.

Table 2: Microwave-Assisted Synthesis Parameters for a Tetrazole Derivative

| Reactants | Solvent | Temperature (°C) | Time (min) | Key Outcome |

|---|

Nucleophilic Substitution Reactions on Pre-formed Tetrazole Scaffolds

The synthesis of functionalized tetrazoles can also be achieved through nucleophilic substitution on a pre-existing tetrazole ring. This strategy is particularly useful when a specific substituent is difficult to introduce during the initial ring formation. While direct synthesis of this compound via this method is not prominently documented, the principle is demonstrated in related systems. For instance, the reactivity of 5-methylsulfonyl-1-(4-nitrophenyl)tetrazole suggests its potential as a starting material for creating functionally substituted tetrazoles through nucleophilic displacement of the methylsulfonyl group researchgate.net. This group acts as a good leaving group, facilitating attack by various nucleophiles to introduce new functionalities at the 5-position of the tetrazole ring.

Alkylation and Functionalization Reactions of Tetrazol-5-ones

Alkylation is a fundamental reaction for the functionalization of tetrazol-5-ones, leading to the formation of N-substituted derivatives such as this compound. The tetrazol-5-one core presents multiple potential sites for alkylation, leading to the possibility of regioisomers. The outcome of the alkylation reaction can be influenced by factors such as the nature of the alkylating agent, the base used, and the reaction conditions.

Studies on the N-alkylation of 5-substituted 1H-tetrazoles often result in a mixture of 1,5- and 2,5-disubstituted products. Understanding the factors that control this regioselectivity is crucial for directing the synthesis towards the desired isomer. The choice of electrophile and the reaction mechanism (SN1 vs. SN2 type) can play a significant role in determining the product ratio.

Advanced Chemical Reactivity of this compound and Related Structures

The tetrazole ring is known for its considerable chemical stability, which influences its reactivity in oxidation and reduction reactions.

Oxidation and Reduction Pathways

The tetrazole ring is generally characterized by a high degree of thermodynamic stability. This stability extends to its behavior in the presence of various chemical reagents, including common oxidizing and reducing agents. The heterocyclic ring is often recovered unchanged after being subjected to conditions that would transform other functional groups.

However, the stability is not absolute and can be overcome under specific, forceful conditions. While generally resistant to oxidation, the tetrazole ring's behavior with powerful reducing agents can be different. For example, the reaction of some 1,5-disubstituted 1-H tetrazoles with a strong reducing agent like lithium-aluminium hydride (LiAlH₄) can cause the ring to rupture, leading to the formation of secondary amines and the release of hydrogen azide. This indicates that while the core structure is robust, it is not entirely inert, and its integrity depends on the specific reagents and conditions employed. The electrochemical behavior of tetrazoles has also been a subject of study, with electrochemical multicomponent reactions being developed for the synthesis and functionalization of the tetrazole scaffold.

Regioselective Functionalization Studies

The functionalization of the this compound scaffold, and tetrazol-5-ones in general, presents a challenge in controlling regioselectivity due to the presence of multiple nitrogen atoms. However, studies on analogous systems provide significant insights into directing the addition of substituents to specific positions.

The alkylation of 1-phenyltetrazol-5-one, a close analog of the title compound, has been shown to be influenced by several factors, including the nature of the alkylating agent, the base, and the solvent system. Research has demonstrated that the alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products. The regioselectivity of these reactions is not solely governed by steric hindrance but also by the mechanism of nucleophilic substitution (SN1 vs. SN2) and, in some cases, intramolecular stabilization effects. For instance, the use of transient alkyl diazonium intermediates in the alkylation of monosubstituted tetrazoles preferentially yields the 2,5-disubstituted product rsc.org.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that control regioselectivity. These studies have shown that spin density, transition state energy barriers (kinetic control), and the thermodynamic stability of the final products all play crucial roles in determining the preferred site of N-alkylation researchgate.net. While specific studies on the regioselective functionalization of this compound are not extensively documented, the principles derived from related tetrazole systems suggest that a careful choice of reaction conditions can favor the formation of a desired regioisomer.

Below is a table summarizing the factors influencing the regioselectivity of alkylation in 5-substituted tetrazoles, which can be extrapolated to this compound.

| Factor | Influence on Regioselectivity | Key Findings |

| Alkylating Agent | The structure of the electrophile can dictate the reaction mechanism (SN1 vs. SN2), thereby influencing the position of alkylation. | Transient alkyl diazonium species tend to favor the formation of 2,5-disubstituted tetrazoles rsc.org. |

| Base and Solvent | The reaction medium affects the nucleophilicity of the tetrazole anion and the nature of the transition state. | The choice of base and solvent can alter the ratio of N-1 to N-2 alkylation products in related heterocyclic systems beilstein-journals.org. |

| Substituents | The electronic and steric properties of existing substituents on the tetrazole ring influence the reactivity of the different nitrogen atoms. | Electron-withdrawing or donating groups can modulate the nucleophilicity of the nitrogen atoms, directing the electrophilic attack. |

| Thermodynamic vs. Kinetic Control | Reaction conditions (e.g., temperature, time) can favor either the kinetically or thermodynamically preferred product. | DFT calculations indicate that both kinetic and thermodynamic factors are significant in determining the final product distribution researchgate.net. |

Photochemical Reactions and Degradation Mechanisms

The photochemistry of 1,4-disubstituted tetrazol-5-ones, including this compound, is dominated by the extrusion of molecular nitrogen and subsequent rearrangement of the resulting intermediates. These reactions are often initiated from the triplet excited state of the molecule.

Upon UV irradiation, 1,4-disubstituted tetrazol-5-ones undergo a characteristic photoextrusion of a nitrogen molecule (N₂). This process is a common feature in the photochemistry of tetrazolic compounds and leads to the formation of highly reactive intermediates nih.govuc.ptresearchgate.net. Theoretical studies on the photodegradation of the related compound, 1-phenyl-4-allyl-tetrazol-5-one, have validated a mechanism involving a concerted photoextrusion of N₂ researchgate.netmdpi.com. This process can occur from an excited singlet state or, more commonly, from a triplet state intermediate. The nature of the substituents at the N-1 and N-4 positions significantly influences the subsequent reaction pathways of the intermediate formed after nitrogen loss. For instance, the photolysis of 1,4-diaryl tetrazole-5-thiones, which are structurally similar to the corresponding -ones, results in the formation of carbodiimides as the primary photoproducts through the elimination of both dinitrogen and sulfur acs.orgslideserve.com.

The triplet biradical intermediate is highly reactive and can undergo various subsequent transformations, including intramolecular cyclization and rearrangement. The specific outcome of the reaction is often dependent on the solvent and the nature of the substituents. For example, in protic solvents, the photolysis of 1-phenyl-4-allyl-tetrazol-5-one leads to the formation of a pyrimidinone, while in aprotic solvents, isocyanates and anilines are the major products uc.ptmdpi.com. This solvent dependency highlights the role of the environment in influencing the reactivity of the triplet intermediate. In the case of 1,4-diaryl tetrazole-5-thiones, triplet sensitization can lead to further reactions of the initially formed carbodiimide, such as intramolecular cyclization acs.orgslideserve.com.

The table below summarizes the key aspects of the photochemical reactions of 1,4-disubstituted tetrazol-5-ones.

| Photochemical Process | Description | Key Intermediates | Influencing Factors |

| Photoextrusion | Elimination of molecular nitrogen (N₂) upon UV irradiation. | Excited singlet or triplet state. | Wavelength of irradiation, substituents on the tetrazole ring. |

| Triplet State Reactivity | Reactions proceeding from the triplet biradical intermediate formed after N₂ loss. | Triplet biradical. | Solvent polarity, nature of N-1 and N-4 substituents. |

| Rearrangement and Cyclization | Subsequent intramolecular reactions of the reactive intermediate to form stable products. | Carbodiimides, nitrenes (in some tetrazoles). | Substituent structure, presence of triplet sensitizers. |

Reactivity with Electrophiles and Nucleophiles

The tetrazol-5-one ring in this compound possesses both nucleophilic and electrophilic centers, allowing for a range of reactions with various reagents. The nitrogen atoms of the ring are generally nucleophilic, while the carbonyl carbon is an electrophilic site.

Reactivity with Electrophiles:

The nitrogen atoms of the tetrazole ring can react with electrophiles. As discussed in the context of regioselective functionalization, alkylating and acylating agents will attack one of the ring nitrogens. The outcome of these reactions is influenced by the factors outlined in section 2.2.2. While specific studies on electrophilic substitution on the phenyl ring of this compound are not prevalent, the reactivity would be expected to be influenced by the electron-withdrawing nature of the tetrazol-5-one moiety.

Reactivity with Nucleophiles:

The primary site for nucleophilic attack on the this compound molecule is the carbonyl carbon (C5). This can lead to ring-opening reactions under certain conditions. The reactivity of the carbonyl group is a characteristic feature of tetrazol-5-ones. Although detailed studies on the nucleophilic reactions of this compound are limited, analogies can be drawn from the broader class of tetrazoles. For instance, the photochemically generated reactive intermediates from tetrazoles, such as nitrile imines, are known to react with a variety of nucleophiles rsc.org. While this is a photochemical process, it demonstrates the potential for the core structure to engage with nucleophilic species.

The table below provides a general overview of the expected reactivity of this compound with electrophiles and nucleophiles.

| Reagent Type | Site of Reaction on this compound | Expected Product Type |

| Electrophiles (e.g., alkyl halides, acyl chlorides) | Ring Nitrogen Atoms | N-functionalized tetrazol-5-ones |

| Nucleophiles (e.g., amines, alkoxides) | Carbonyl Carbon (C5) | Ring-opened products or adducts |

Structural Characterization and Conformational Analysis in Advanced Research

Spectroscopic Methodologies for Elucidating Complex Structures

Spectroscopy is fundamental to understanding the nuanced structural features of 1-Ethyl-4-phenyltetrazol-5-one, from its atomic connectivity to its electronic and vibrational states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Tautomerism and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the ethyl and phenyl substituents attached to the tetrazolone core.

In the study of tetrazoles, NMR is particularly crucial for investigating tautomerism. Although the substitution at N1 and N4 in this compound precludes the common annular tautomerism seen in N-unsubstituted tetrazoles, NMR can still probe for other potential isomeric forms. acs.orgnih.govresearchgate.netwustl.edu The chemical shifts of the carbon and proton nuclei are sensitive to subtle changes in electron density and molecular geometry. For instance, the ¹³C chemical shift of the C5 carbon (the carbonyl group) is highly indicative of the electronic environment within the heterocyclic ring.

Dynamic NMR experiments can be employed to study rotational isomerism (conformers) arising from the rotation around the N-phenyl bond. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for such conformational changes. The observation of averaged signals at room temperature that may broaden or resolve into distinct signals at lower temperatures can provide quantitative data on the rates of interconversion. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents illustrative chemical shift (δ) ranges based on typical values for the constituent functional groups.

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Phenyl (ortho, meta, para) | 7.2 - 7.6 | The exact shifts depend on the rotational conformation and electronic effects of the tetrazolone ring. |

| ¹H | Ethyl (-CH₂) | 3.9 - 4.2 | Quartet, deshielded by the adjacent nitrogen atom. |

| ¹H | Ethyl (-CH₃) | 1.3 - 1.6 | Triplet, coupled to the methylene protons. |

| ¹³C | Carbonyl (C=O) | 150 - 160 | Characteristic shift for a carbonyl group within a heterocyclic system. |

| ¹³C | Phenyl (ipso) | 130 - 135 | The carbon directly attached to the nitrogen atom. |

| ¹³C | Phenyl (ortho, meta, para) | 120 - 130 | Aromatic region, multiple signals expected. |

| ¹³C | Ethyl (-CH₂) | 40 - 45 | Deshielded by the adjacent nitrogen atom. |

| ¹³C | Ethyl (-CH₃) | 14 - 18 | Aliphatic region. |

Infrared (IR) Spectroscopy for Reaction Monitoring and Vibrational Analysis

IR spectroscopy is also a powerful technique for real-time reaction monitoring. For instance, in the synthesis of this compound, one could monitor the disappearance of reactant-specific bands (e.g., an azide (B81097) N≡N stretch) and the appearance of the characteristic C=O stretch of the product to track the reaction's progress.

Table 2: Characteristic IR Absorption Frequencies for this compound This table outlines the expected vibrational modes and their typical frequency ranges.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O | Stretch | 1700 - 1750 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2950 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, multiple bands |

| Tetrazole Ring | Ring Vibrations (C-N, N-N) | 900 - 1400 | Medium to Strong, complex |

| C-H | Bends | 690 - 900 and 1350 - 1480 | Medium to Strong |

Mass Spectrometry (MS) for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular weight. mdpi.com

The fragmentation pattern observed in the mass spectrum offers structural clues and can be used to confirm mechanistic pathways of reactions, such as photodegradation or thermal decomposition. rsc.orgdtic.mil A common fragmentation pathway for tetrazole derivatives involves the extrusion of a molecule of nitrogen (N₂), a highly stable neutral loss. For this compound, the molecular ion [M]⁺ would be observed, followed by characteristic fragments resulting from the loss of N₂, the ethyl group, the phenyl group, or the carbonyl group. The analysis of these fragments helps to piece together the molecular structure and understand its stability under ionization conditions. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the phenyl chromophore and the tetrazolone ring system. These absorptions are typically due to π → π* and n → π* electronic transitions.

The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands provide insight into the electronic structure of the molecule. researchgate.netresearchgate.net Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can reveal information about the nature of the electronic transitions. This technique is also fundamental in photochemical studies. By irradiating the compound with light of a specific wavelength (corresponding to an absorption maximum), researchers can induce photochemical reactions, such as ring cleavage or rearrangement, and monitor the formation of photoproducts over time. nist.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the tetrazolone ring and its substituents. nih.gov

Conformation: The exact solid-state conformation, including the dihedral angle between the phenyl ring and the tetrazole ring.

Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or hydrogen bonds (if co-crystallized with a suitable donor/acceptor). nih.gov

This data serves as a benchmark for validating the results of theoretical calculations and for understanding the physical properties of the compound in its solid form. The structural details obtained are crucial for fields like materials science and drug design. nih.govresearchgate.net

Tautomeric Equilibria and Isomerism Studies

Tautomers are constitutional isomers of organic compounds that readily interconvert. While the N1 and N4 positions of this compound are blocked by substituents, preventing the common 1H/2H-tetrazole tautomerism, the potential for other forms of tautomerism exists, particularly the keto-enol type involving the carbonyl group. researchgate.net

The compound could theoretically exist in equilibrium with its enol tautomer, 1-Ethyl-4-phenyl-5-hydroxytetrazole. Spectroscopic techniques, especially NMR, are pivotal in studying such equilibria. researchgate.net The presence of an enol form would be indicated by the appearance of a hydroxyl (-OH) proton signal in the ¹H NMR spectrum and a shift in the ¹³C NMR signal of the C5 carbon from the carbonyl region to a value more characteristic of an enolic C-O bond. The position of this equilibrium is highly dependent on factors like solvent polarity and temperature. acs.orgnih.gov In most substituted tetrazol-5-ones, the keto form is overwhelmingly favored, but the possibility of the enol form, even as a minor component or a reactive intermediate, is an important aspect of its chemistry.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are critical to understanding its interactions and reactivity. Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Molecular dynamics simulations provide a computational lens to observe the motion of atoms and molecules over time, offering insights into the molecule's flexibility and preferred conformations.

For complex molecules, theoretical studies using methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface and identifying stable conformers and the energy barriers between them. acs.orgmdpi.com In a study of the structurally similar compound 1-phenyl-4-allyl-tetrazol-5-one, DFT calculations were used to characterize the reaction pathways on the triplet state, validating a proposed experimental mechanism. mdpi.com Such computational approaches allow for the detailed investigation of geometric parameters, vibrational frequencies, and energetic profiles of different molecular states. mdpi.com

| Concept | Description | Relevance to this compound |

| Conformational Analysis | The study of the different 3D spatial arrangements of atoms in a molecule that result from rotation about single bonds. | Determines the preferred orientations of the ethyl and phenyl groups relative to the tetrazol-5-one ring. |

| Molecular Dynamics (MD) | A computational simulation method for analyzing the physical movements of atoms and molecules over time. | Simulates the flexibility of the molecule, including bond rotations and ring puckering, providing insight into its dynamic behavior in different environments. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate the energies of different conformers, determine the most stable structures, and model reaction pathways and transition states. mdpi.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding molecular structure, stability, and reactivity at the electronic level. For tetrazole derivatives, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It is favored for its balance of accuracy and computational cost.

Geometry Optimization and Energetic Profiles

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry, which corresponds to the lowest energy state on the potential energy surface. For related tetrazoles, DFT methods like B3LYP have been used to determine bond lengths, bond angles, and dihedral angles. uc.pt Energetic profiles, mapping the energy changes during reactions or conformational changes, have been calculated for similar compounds to understand mechanisms like photodegradation. uc.pt However, specific optimized coordinates and energy values for 1-Ethyl-4-phenyltetrazol-5-one are not documented in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net While HOMO-LUMO energies have been calculated for many tetrazole derivatives to assess their reactivity, these specific values for this compound are not available. researchgate.nettaylorfrancis.com

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

Chemical reactions and properties are often significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a common method to simulate these effects by representing the solvent as a continuous dielectric medium. This approach has been applied to study the photochemistry of related tetrazolones in solvents like methanol. uc.pt The application of PCM or other solvent models specifically to this compound has not been reported.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic excited states of molecules. It is used to predict UV-Visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. Studies on similar tetrazolones have used TD-DFT to simulate their UV spectra and understand their photochemical behavior. uc.pt However, no TD-DFT studies or simulated spectra for this compound are currently published.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in predicting how "this compound" might interact with biological targets, guiding the design of new therapeutic agents.

While specific molecular docking studies for "this compound" are not extensively documented in publicly available literature, studies on analogous 1,5-disubstituted tetrazole derivatives provide valuable insights into their potential binding modes with protein targets. For instance, docking studies of 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives against the tubulin-colchicine domain have been performed to explore their anticancer potential. sdiarticle3.com In these studies, compounds with favorable binding energies demonstrated significant interactions with key amino acid residues in the active site. For example, certain derivatives formed hydrogen bonds with residues like Cys-241 and Lys-352, which are crucial for the inhibition of tubulin polymerization. sdiarticle3.com

Similarly, molecular docking of other tetrazole derivatives, such as 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, has been conducted to understand their interactions with enzymes like cyclooxygenase-2 (COX-2). researchgate.netyu.edu.jo These studies help in rationalizing the observed biological activities and guide the structural modifications to improve potency and selectivity. The general principle involves docking the ligand into the active site of the target protein to predict the binding conformation and affinity.

Table 1: Illustrative Molecular Docking Data for Phenyl-Tetrazole Analogs

| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Glide Score/Binding Energy) | Reference |

| 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole | Tubulin-Colchicine Domain (PDB: 1SA0) | Cys-241, Lys-352 | -6.551 | sdiarticle3.com |

| 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | researchgate.netyu.edu.jo |

This table presents data for analogous compounds to illustrate the application of molecular docking, as specific data for "this compound" is not available.

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-receptor complex itself. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify new potential hits with diverse chemical scaffolds. nih.gov

For tetrazole-containing compounds, pharmacophore models can be developed to capture the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a target. While specific pharmacophore models for "this compound" are not readily found, the general approach would involve identifying a set of active tetrazole derivatives against a particular target and then using computational software to derive a common feature model. This model would then be used to screen databases for novel molecules that fit the pharmacophoric requirements.

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize ligands. mdpi.com This approach is fundamental in modern medicinal chemistry for developing potent and selective drugs. mdpi.com The design of novel tetrazole-based compounds often employs SBDD principles. For example, in the development of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as microtubule destabilizers, the tetrazole moiety was introduced as a bioisosteric replacement for other heterocyclic rings. nih.govresearchgate.net Bioisosterism, a key principle in drug design, involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological activity. nih.gov

The tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering potential advantages in terms of metabolic stability and pharmacokinetic properties. beilstein-journals.org In the context of SBDD, the known crystal structure of a target protein would be used to guide the placement of the "this compound" scaffold and to design modifications on the ethyl and phenyl groups to maximize favorable interactions with the binding site.

Mechanistic Pathways Elucidation through Computational Approaches

Computational chemistry offers profound insights into the reaction mechanisms of tetrazole compounds, including the characterization of transient species and the energetic landscape of chemical transformations.

The study of reaction mechanisms heavily relies on the characterization of transition states, which are the energy maxima along a reaction coordinate. Computational methods, such as density functional theory (DFT), are employed to locate and characterize these transient structures. For a closely related compound, 1-phenyl-4-allyl-tetrazol-5-one, computational studies on its photodegradation mechanism have identified and characterized the transition states involved. sdiarticle3.com For instance, the transition state for the extrusion of a nitrogen molecule (N₂) from the tetrazole ring was located, and its geometry and vibrational frequencies were calculated. sdiarticle3.com The presence of a single imaginary frequency in the vibrational analysis confirms the structure as a true transition state.

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products through the transition state. This analysis provides a detailed understanding of the energy barriers and the feasibility of a proposed reaction pathway. In the computational study of the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one, the reaction coordinate was analyzed for the N₂ extrusion step. sdiarticle3.com The energy barrier for this process was calculated using different DFT functionals, providing a quantitative measure of the activation energy required for the reaction to occur. sdiarticle3.com This type of analysis is crucial for validating experimentally proposed mechanisms and for predicting the likely pathways of chemical reactions involving tetrazol-5-one derivatives.

Biological and Pharmacological Research Mechanistic and Preclinical Focus

Investigation of Bioisosteric Relationships with Carboxylic Acids

A cornerstone of the pharmacological interest in the tetrazolone moiety is its role as a non-classical bioisostere for the carboxylic acid group. rsc.orgrsc.org Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a key tactic in drug design to enhance potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov The tetrazole ring, in particular, is widely utilized as a bioisostere for carboxylic acids due to its comparable pKa, planar structure, and ability to participate in similar intermolecular interactions, such as hydrogen bonding. nih.govcambridgemedchemconsulting.comnih.gov

Matched molecular pair analysis has been employed to formally evaluate the tetrazolone group's capacity to act as a carboxylic acid mimic. rsc.orgrsc.org In a notable study, the replacement of the carboxylic acid in the antihypertensive drug telmisartan (B1682998) with a tetrazolone group resulted in a compound that was a highly potent AT1 antagonist, with its activity being comparable and, in fact, slightly improved over the parent drug. rsc.orgrsc.org Similarly, a tetrazolone version of the anticancer drug bexarotene (B63655) was shown to be an active agonist at its target, the retinoid X receptor alpha. rsc.orgrsc.org These findings demonstrate that the tetrazolone ring can effectively function as a bioisostere for a carboxylic acid, sometimes offering improvements in biological activity and pharmacokinetic properties. rsc.orgrsc.org This principle underpins the investigation of compounds like 1-Ethyl-4-phenyltetrazol-5-one as potential modulators of biological systems that typically interact with carboxylic acid-containing substrates or drugs.

Spectrum of Biological Activities in Research Models

Derivatives of the phenyl-tetrazole and tetrazolone scaffold have been synthesized and evaluated in numerous preclinical research models, revealing a broad spectrum of potential biological activities. These investigations span from antimicrobial and anticancer effects to anti-inflammatory and central nervous system modulation. nih.govnih.gov

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

The search for new antimicrobial agents is a critical area of research, and tetrazole derivatives have been explored for their potential in this field. Various studies have synthesized and screened tetrazole-containing compounds against a range of bacterial and fungal pathogens.

For instance, a series of new 5-thio-substituted tetrazole derivatives showed moderate activity against tested microorganisms. nih.gov In another study, N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide demonstrated activity against Bacillus subtilis (MIC 100 μg/mL) and Pseudomonas aeruginosa (MIC 125 μg/mL). nih.gov Chalcones containing a 5-phenyl tetrazole moiety have also been synthesized and evaluated for their in vitro antimicrobial and antifungal activity. actapharmsci.com

Furthermore, research into phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives showed inhibitory effects against several bacteria, including Bacillus cereus and Salmonella enteritidis. researchgate.net Pyrazoline derivatives, which share structural similarities with some tetrazole synthesis pathways, have also been tested, showing moderate antimicrobial activity with MIC values ranging from 32-512 μg/mL. nih.gov The data from representative studies are summarized below.

Table 1: Examples of Antimicrobial Activity of Tetrazole Derivatives

| Compound Class | Organism | Activity/Result | Reference |

|---|---|---|---|

| Phenylselanyl-1-(tosyl)-1H-tetrazole derivative | Bacillus cereus RSKK 863 | 2.8 mm inhibition zone | researchgate.net |

| Phenylselanyl-1-(tosyl)-1H-tetrazole derivative | Salmonella enteritidis | More active than SRZ standard | researchgate.net |

| Phenylthiazole-thiadiazole thione derivative | Ralstonia solanacearum | EC50 = 2.23 μg/mL | mdpi.com |

| Phenylthiazole-thiadiazole thione derivative | Sclerotinia sclerotiorum | EC50 = 0.51 μg/mL | mdpi.com |

| Pyrazoline derivative | Various bacteria/fungi | MIC range: 32-512 μg/mL | nih.gov |

Anticancer Activity in Cell Line Models

The tetrazole scaffold is a promising pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Derivatives, including 5-oxo and 5-thiotetrazoles, have been recognized as potential antineoplastic agents. nih.govresearchgate.net

Research has explored various tetrazole-containing structures for their cytotoxic effects against human cancer cell lines. In one study, tetrazole-linked benzochromene derivatives were synthesized and evaluated for in-vitro antitumor activity against four human cancer cell lines: MCF-7 (breast), Caco-2 (colon), HeLa (cervical), and SKBR-3 (breast). nih.gov Several of these compounds demonstrated significant cytotoxicity, with IC50 values ranging from 15-33 μM, indicating their potential as antitumor agents. nih.gov

Another study on (tetrazol-5-yl)methylindole derivatives found that one compound was highly active against the human liver carcinoma cell line HepG2, affecting cell viability in a dose-dependent manner with an IC50 value of 4.2 μM. nih.gov The antiproliferative activity of 1,2,3-triazole derivatives, which are structurally related, has also been tested against various cancer cell lines, with some compounds showing IC50 values between 15 and 50 µM. biointerfaceresearch.com

Table 2: Examples of Anticancer Activity of Tetrazole Derivatives in Cell Line Models

| Compound Class | Cell Line | Activity/Result (IC50) | Reference |

|---|---|---|---|

| Tetrazole linked benzochromenes | MCF-7, Caco-2, HeLa, SKBR-3 | 15-33 μM | nih.gov |

| (Tetrazol-5-yl)methylindole derivative | HepG2 (Liver Carcinoma) | 4.2 μM | nih.gov |

| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 µM | biointerfaceresearch.com |

| Phosphonate 1,2,3-triazole derivative | MCF-7 (Breast Adenocarcinoma) | 18.06 µM | biointerfaceresearch.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate Carcinoma) | 2.5–20.2 µM | mdpi.com |

Anti-inflammatory and Analgesic Research

Derivatives containing the tetrazole ring have been evaluated for anti-inflammatory and analgesic properties in various preclinical models. nih.gov The carrageenan-induced rat paw edema model is a standard method for screening potential anti-inflammatory drugs.

Several studies have shown that tetrazole derivatives exhibit significant anti-inflammatory activity in this model. For example, a series of indanyltetrazole derivatives were evaluated, and all tested compounds exhibited inhibition of rat paw edema, with peak action observed 3 hours after administration. nih.gov One derivative, 5-(6'-chloroindan-1'-yl)methyltetrazole (CIMT), showed activity comparable to the standard drug phenylbutazone. nih.gov Similarly, phenyl-pyrazolone derivatives, which are structurally related, have been shown to reduce edema in the Croton oil ear test in mice, with activity similar to indomethacin. nih.gov

Table 3: Anti-inflammatory Activity of Tetrazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

|---|---|---|---|

| Indanyltetrazole Derivatives (e.g., CIMT) | 100 | Significant inhibition, close to standard | nih.gov |

| 1,2,4-Triazole derivative | Not Specified | Activity similar to indomethacin | mdpi.com |

| Substituted Phenyl Thiazole Derivative | Not Specified | Appreciable anti-inflammatory activity | wjpmr.com |

Antiviral and Antiparasitic Evaluations

The broad biological profile of tetrazoles includes investigations into their potential as antiviral and antiparasitic agents. nih.gov While specific studies focusing solely on this compound are limited in this area, the general class of tetrazole derivatives has been noted for these applications. researchgate.net The structural diversity that can be built around the tetrazole core allows for the design of molecules that can target specific enzymes or receptors in viruses and parasites. Further research is required to specifically delineate the antiviral and antiparasitic potential of the this compound scaffold.

Central Nervous System (CNS) Activity Research (e.g., Neurotransmitter Reuptake Inhibition, Cognition Modulation)

The tetrazole moiety has been incorporated into molecules designed to act on the central nervous system. researchgate.net For instance, tetrazole derivatives have been investigated for anticonvulsant activity. nih.gov The ability of the tetrazolone group to act as a bioisostere for carboxylic acids—a group found in several endogenous and exogenous neuromodulators—suggests that compounds like this compound could be explored for their potential to interact with CNS targets. This could include modulating neurotransmitter systems or influencing cognitive processes. However, dedicated research focusing on the specific effects of this compound on neurotransmitter reuptake or cognition modulation is not extensively documented in the reviewed literature, representing an area for future investigation.

Antihypertensive and Antidiabetic Investigations

The tetrazole scaffold is a significant feature in a variety of active pharmaceutical ingredients, including those with hypotensive effects. nih.govnih.gov Derivatives of tetrazole are recognized for their potential as antihypertensive agents. nih.govresearchgate.net For instance, Losartan, a well-known antihypertensive drug, features a tetrazole ring which acts as a bioisostere for a carboxylic acid group, contributing to its activity as a selective angiotensin II receptor type 1 (AT₁) antagonist. wikipedia.org While specific studies on the antihypertensive properties of this compound are not extensively detailed in available literature, the broader class of tetrazole derivatives has been a subject of interest for their potential to lower blood pressure. nih.govresearchgate.netacs.org For example, research on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are structurally distinct but also heterocyclic compounds, showed that derivatives with 2-ethylphenyl groups were potent hypotensive agents, acting as direct relaxants on vascular smooth muscle. nih.gov Another study on a piperazine (B1678402) derivative demonstrated hypotensive and antihypertensive effects mediated through nitric oxide, 5-HT1A, and muscarinic receptors. nih.gov

In the realm of antidiabetic research, the tetrazole moiety is a key component in many investigational agents targeting type 2 diabetes mellitus (T2DM). nih.govmdpi.com These derivatives act on a wide array of biological targets. nih.govmdpi.com Research into a series of 1-[2-(1H-tetrazol-5-yl)-phenyl]-ureas and tetrazolo[1,5-c]quinazolin-5(6H)-ones has shown promising hypoglycemic activity. nih.gov One of the most active compounds from this study, a tetrazolo[1,5-c]quinazolin-5(6H)-one derivative, demonstrated higher efficacy than the reference drugs Metformin and Gliclazide in a dexamethasone-induced insulin (B600854) resistance model. nih.gov The antidiabetic effects of certain tetrazole-containing compounds have been attributed to their potent agonistic activity for peroxisome proliferator-activated receptors (PPARs). nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The tetrazole ring is a versatile scaffold for designing molecules that can interact with various biological targets, including enzymes and receptors. nih.govmdpi.com Research has shown that tetrazole derivatives can function as inhibitors for several enzymes implicated in type 2 diabetes. nih.gov Docking studies on a series of tetrazolo[1,5-c]quinazolin-5(6H)-ones and related ureas indicated a good affinity for enzymes such as dipeptidyl peptidase-4 (DPP4) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Other tetrazole derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), aldose reductase (AR), α-glycosidase (AG), and glycogen (B147801) phosphorylases (GP). nih.gov

In terms of receptor modulation, tetrazole compounds have shown activity as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is a key target in diabetes treatment. mdpi.comnih.gov The tetrazole moiety is also found in antagonists for other receptors. For example, derivatives of 1-benzyl-5-aryltetrazole have been identified as novel antagonists for the P2X₇ receptor. nih.gov The ability of the tetrazole ring to engage in various intermolecular interactions, such as hydrogen bonding and van der Waals forces, makes it a valuable component in the design of receptor modulators. mdpi.com

Molecular Mechanisms of Biological Action

Target Identification and Validation in vitro

The identification of specific molecular targets is a crucial step in understanding the mechanism of action of a compound. For tetrazole derivatives, computational methods like molecular docking are often employed for initial target identification. nih.govnih.gov For a series of hypoglycemic tetrazolo[1,5-c]quinazolin-5(6H)-ones, docking studies predicted interactions with γ-PPAR, DPP4, and 11β-hydroxysteroid dehydrogenase 1. nih.gov

Following in silico identification, in vitro assays are used for target validation. For instance, novel tetrazole derivatives designed as anticancer agents were shown to target tubulin. nih.gov Their mechanism was validated through in vitro tubulin polymerization assays, which demonstrated that the compounds inhibited tubulin polymerization. nih.gov Similarly, other tetrazole derivatives have been evaluated for their inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2) in vitro, with some compounds showing IC₅₀ values in the low micromolar range for COX-2. nih.gov For a series of antiallergic tetrazole derivatives, their activity was assessed using the rat passive cutaneous anaphylaxis (PCA) test in vivo, which, while not strictly in vitro, serves to validate the biological effect stemming from target interaction. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis Induction)

Tetrazole derivatives have been shown to modulate cellular pathways, including the induction of apoptosis, which is a key mechanism for anticancer agents. nih.govnih.gov Novel tetrazole derivatives synthesized from 3,3′-dimethoxybenzidine were evaluated for their ability to induce apoptosis in human cancer cell lines. nih.gov Mechanistic studies using flow cytometry confirmed that these compounds induced apoptosis. nih.gov Western blot analysis further revealed that a lead compound caused a significant decrease in the expression of the anti-apoptotic protein Bcl-2 in cancer cells. nih.gov

In another study, different tetrazole derivatives were found to arrest cancer cells at the G2/M phase of the cell cycle. nih.gov This cell cycle arrest was followed by the induction of apoptosis, a common outcome for agents that interfere with microtubule dynamics. nih.gov The disruption of the microtubule network by these compounds was confirmed through immunofluorescence experiments, linking the molecular action (tubulin binding) to the cellular outcome (mitotic arrest and apoptosis). nih.gov

Receptor-Ligand Binding Kinetics

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For tetrazole derivatives, numerous SAR studies have been conducted to enhance their therapeutic properties. nih.govnih.govresearchgate.net

In the design of antidiabetic agents, a variety of tetrazolyl sulfamides, ureas, and biguanides have been synthesized to explore their activity as PPAR-γ agonists. mdpi.com A study on 1-[2-(1H-tetrazol-5-yl)-phenyl]-3-phenyl(ethyl)ureas involved synthesizing a library of 36 compounds with different substituents to investigate their hypoglycemic effects. nih.gov This systematic variation allowed for the identification of compounds with activity exceeding that of established drugs. nih.gov

For anticancer applications, one study designed novel tetrazole derivatives to act as microtubule destabilizers by targeting the colchicine (B1669291) binding site of tubulin. nih.gov Docking studies helped to explain the observed SAR, noting that the substitution pattern on the tetrazole scaffold allowed the molecule to fit optimally within the A-B subpockets of the binding site. nih.gov Another study focused on developing tetrazole derivatives as inhibitors of Protein Arginine Methyltransferase I (PRMT1), using the tetrazole ring as a bioisostere for a furan (B31954) ring and varying the linker length between pharmacophoric elements to optimize inhibitory potency. nih.gov

Similarly, in the development of antiallergic agents, a quantitative SAR (QSAR) study using a Hansch/Free-Wilson model was established for a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides. nih.gov This model helped to direct the synthesis towards more potent derivatives by correlating physicochemical properties with biological activity. nih.gov These examples highlight how SAR is systematically used to refine the structure of tetrazole-based compounds to achieve desired biological effects.

Influence of Substituent Effects on Biological Activity

The biological activity of tetrazole derivatives is highly dependent on the nature and position of their substituents. Research on various analogs demonstrates that minor changes to the groups attached to the tetrazole core can lead to significant shifts in potency and target selectivity.

Studies on 1,5-diaryl tetrazoles as potential anticancer agents have shown that substitutions on the phenyl rings are critical for activity. For instance, in a series of compounds designed as tubulin polymerization inhibitors, the presence of a 3',4',5'-trimethoxyphenyl group on one of the rings was found to be crucial for optimal activity, mimicking the A-ring of the natural product combretastatin (B1194345) A-4. nih.gov The nature of the substituent on the second phenyl ring also played a major role. A compound with an unsubstituted phenyl group at the C-5 position was only weakly active, whereas the introduction of a 4'-ethoxyphenyl group at the same position resulted in a dramatic increase in antiproliferative activity, with IC₅₀ values in the nanomolar range. nih.gov

Similarly, in a different class of 1,5-disubstituted tetrazoles investigated as cyclooxygenase-2 (COX-2) inhibitors, the substituents on both phenyl rings were key determinants of potency and selectivity. Analogs featuring a 4-(methylsulfonyl)phenyl or 4-(aminosulfonyl)phenyl group—pharmacophores common in selective COX-2 inhibitors—were synthesized. The activity was further modulated by substituents on the second phenyl ring. For example, replacing the 4-(methylsulfonyl)phenyl group with a 4-(aminosulfonyl)phenyl group and introducing different linkers at the para position of the other phenyl ring led to compounds with weak to moderate COX-2 inhibitory potency. researchgate.net

These findings collectively underscore the principle that the ethyl group at the N-1 position and the phenyl group at the N-4 position of this compound are critical modulators of its potential biological activity. Modifications to either substituent, such as adding electron-withdrawing or electron-donating groups to the phenyl ring, would be expected to significantly alter its pharmacological profile.

Table 1: Influence of Phenyl Ring Substituents on Antiproliferative Activity of 1,5-Diaryl Tetrazole Analogs

| Compound ID | N-1 Substituent | C-5 Substituent | Antiproliferative IC₅₀ (nM) |

|---|---|---|---|

| 4a | 3,4,5-Trimethoxyphenyl | Phenyl | >900 |

| 4l | 3,4,5-Trimethoxyphenyl | 4-Ethoxyphenyl | 1.3 - 8.1 |

| 5b | 4-Ethoxyphenyl | 3,4,5-Trimethoxyphenyl | 0.3 - 7.4 |

Data sourced from studies on combretastatin analogs. nih.gov

Exploration of Heterocyclic Core Modifications

Modifying the central heterocyclic core is a common strategy in medicinal chemistry to improve a compound's properties. In the case of tetrazoles, the ring is often considered a bioisostere of a carboxylic acid or a cis-amide group, but replacing it with other heterocycles can lead to novel biological activities. nih.govrug.nl

A direct comparison between a 1,5-diaryl-1,2,3,4-tetrazole and its corresponding 1,5-diaryl-1,2,4-triazole analog, both designed as tubulin inhibitors, revealed the importance of the tetrazole core. The tetrazole derivative was found to be 8- to 31-fold more active than its triazole congener, highlighting that even a subtle change in the number and position of nitrogen atoms within the five-membered ring can have a profound impact on biological potency. nih.gov

In other research, the quinazolinone core, which can be seen as a more complex, fused heterocyclic system, has been explored. A series of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated for H1-antihistaminic activity. nih.gov The fusion of the triazole ring to the quinazolinone scaffold resulted in compounds with significant antihistaminic effects, with the 1-methyl analog showing potency comparable to the reference drug chlorpheniramine. nih.gov This suggests that expanding or replacing the tetrazol-5-one core of a compound like this compound with a triazolo-quinazolinone system could shift its biological target from, for example, anticancer or anti-inflammatory pathways to those involved in histamine (B1213489) signaling.

The photolysis of 1,4-dihydro-1-phenyl-5H-tetrazol-5-ones provides another example of core transformation, leading to the formation of benzimidazolones. mdpi.com While a photochemical reaction rather than a synthetic design choice for a stable drug, this transformation illustrates the chemical possibilities of the tetrazol-5-one core and its potential to be converted into different heterocyclic systems. These studies demonstrate that the tetrazol-5-one nucleus is a versatile starting point, and its modification or replacement is a valid strategy for exploring diverse pharmacological activities.

Design of Novel Analogs for Potency and Selectivity

The design of novel analogs based on a lead scaffold is a cornerstone of drug discovery, aiming to enhance potency against a specific target while improving selectivity over other targets to minimize side effects. Research on tetrazole derivatives provides numerous examples of this principle.

One common strategy is bioisosteric replacement. In the design of microtubule destabilizers, researchers replaced the B-ring of a known arylpyrazole inhibitor with a 1H-tetrazole moiety. tandfonline.comnih.gov This was done to introduce hydrogen-bond acceptors and explore new chemical space. tandfonline.comnih.gov Subsequent optimization involved synthesizing a library of compounds with different aryl groups on the tetrazole ring and various arylpiperazine groups attached to the C-5 carbonyl, leading to the identification of an analog with potent, low nanomolar activity against several cancer cell lines. tandfonline.comnih.govsemanticscholar.org

Another approach involves structure-based design and the systematic modification of different parts of the molecule. In the development of monoamine reuptake inhibitors, a series of 1,5-disubstituted tetrazoles were designed with a general structure of tetrazole-linker-piperidine/piperazine-spacer-phenyl. nih.gov By systematically varying the length of the alkane linker (n) and the spacer (m), as well as the substituents on the phenyl rings, researchers were able to perform a detailed structure-activity relationship (SAR) analysis. This rational design process allowed them to identify candidates with triple reuptake inhibitory activity and to develop a theoretical basis for designing future neuropsychiatric agents. nih.gov

Similarly, in the pursuit of potent and selective anticancer agents, two series of 1,5-diaryl substituted tetrazoles were synthesized as tubulin polymerization inhibitors. nih.gov The design was based on creating rigid analogs of combretastatin A-4. The SAR analysis indicated that placing a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring maximized antiproliferative activity. This systematic approach led to the discovery of compounds that were not only potent but also effective against multidrug-resistant cells. nih.gov

Preclinical Efficacy Studies in Animal Models (Mechanistic Focus)

While in vitro assays are crucial for initial screening, preclinical efficacy studies in animal models are essential to evaluate a compound's activity and mechanism in a living system. Research on tetrazole analogs has progressed to this stage for various therapeutic indications.

In the field of oncology, a novel 1,5-diaryl substituted tetrazole identified as a potent tubulin inhibitor (compound 4l) was tested for its in vivo antitumor efficacy. nih.gov The study used a nude mouse model with human colon adenocarcinoma (HT-29) xenografts. The results showed that the compound significantly reduced tumor growth, providing strong preclinical evidence of its potential as an antimitotic agent for clinical development. nih.gov Mechanistically, this in vivo effect is consistent with the compound's observed in vitro ability to inhibit tubulin polymerization and induce apoptosis. nih.gov

In a different therapeutic area, a series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives were evaluated for their antidiabetic effects in genetically obese and diabetic animal models, specifically KKAy mice and Wistar fatty rats. nih.gov Many of the synthesized compounds demonstrated potent glucose and lipid-lowering activities in these models. One particular compound showed a glucose-lowering activity that was 72 times more potent than the established drug pioglitazone, indicating a powerful effect on glucose metabolism in vivo. nih.gov

Furthermore, the in vivo H1-antihistaminic activity of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, which are structurally related to tetrazol-5-ones, was assessed in conscious guinea pigs. nih.gov The compounds were tested for their ability to protect the animals from bronchospasm induced by histamine. Several analogs provided significant protection, with one derivative showing efficacy equal to the reference standard, chlorpheniramine, but with markedly less sedation. nih.gov This study not only confirms the in vivo efficacy but also provides insight into the central nervous system effects of the compound class.

These preclinical studies highlight that tetrazole-based compounds can be designed to have significant and specific efficacy in animal models of complex diseases like cancer and diabetes, validating the mechanistic hypotheses derived from in vitro data.

Advanced Applications in Chemical Science and Technology Non Clinical

Applications in Materials Science Research

The inherent properties of the tetrazole ring system, particularly its high nitrogen content and energetic nature, position 1-Ethyl-4-phenyltetrazol-5-one and its derivatives as valuable precursors and components in materials science.

High-Nitrogen Content Materials

Tetrazole compounds are a significant class of high-nitrogen content materials. ontosight.ai The defining characteristic of these materials is a high percentage of nitrogen, which often leads to a large positive heat of formation and the release of substantial energy upon decomposition, typically yielding the thermodynamically stable dinitrogen gas (N₂). The tetrazole ring in this compound contributes four nitrogen atoms to the molecule's core structure.

Research in this area often focuses on synthesizing derivatives that maximize nitrogen content while maintaining thermal stability. While specific data for this compound is not extensively published, the broader family of tetrazine and tetrazole derivatives is of great interest. researchgate.net For instance, the oxidation of a 5-substituted tetrazole can increase its oxygen balance and energetic performance. mdpi.com The goal is to create molecules where the energy release is predictable and controllable, making them suitable for various applications. The stability of such compounds is often dictated more by the functional groups attached to the tetrazole ring than by the ring itself. researchgate.net

Energetic Materials Research

The study of tetrazoles is a cornerstone of modern energetic materials research, aiming to develop compounds that can serve as powerful and safer alternatives to traditional explosives like TNT. mdpi.com The research into tetrazole derivatives is driven by their high densities, significant heats of formation, and the potential for creating materials with a favorable balance of energy and sensitivity. researchgate.net

Energetic coordination compounds (ECCs) represent a frontier in this field, where tetrazole-based ligands are coordinated with metal centers. nih.gov This approach can enhance energetic performance while controlling sensitivity. For example, studies on related compounds like 1-ethyl-5H-tetrazole (1-ETZ) have shown its effectiveness as a nitrogen-rich ligand in forming ECCs with various transition metals, including copper(II) and iron(II). nih.gov The resulting complexes are investigated for their detonation properties and sensitivity to stimuli such as impact, friction, and electrostatic discharge. nih.gov

The introduction of specific functional groups to the tetrazole ring is a key strategy. For example, adding an azido (B1232118) group, as seen in the comparison between 1-ethyl-5H-tetrazole and 1-azidoethyl-5H-tetrazole, significantly increases the endothermicity and energetic output of the resulting coordination compounds. nih.gov Similarly, linking a nitrotetrazole ring with other heterocyclic structures like 1,2,4-oxadiazole (B8745197) has been explored to create melt-cast explosives with high thermal stability (decomposition points >240 °C) and reduced sensitivity. nih.gov These strategies highlight the modularity of tetrazole chemistry in designing next-generation energetic materials.

Polymer Chemistry Applications

While the primary focus of research on this compound and its close analogs has been on energetic materials and coordination chemistry, the fundamental reactivity of the tetrazole ring allows for its potential incorporation into polymer structures. The synthesis of polymers containing tetrazole moieties can impart specific properties, such as enhanced thermal stability, high refractive index, or gas-generating capabilities upon decomposition.

The functional groups on the tetrazole ring can be modified to act as monomers or as pendant groups on a polymer backbone. Although specific studies detailing the polymerization of this compound are not prominent in the literature, related tetrazole derivatives have been successfully used in polymer synthesis. The high thermal stability and nitrogen content of the tetrazole ring make it an attractive component for specialty polymers designed for high-performance applications where controlled decomposition or specific chemical reactivity is required.

Role in Coordination Chemistry

The tetrazole ring system, with its multiple nitrogen atoms and, in the case of this compound, an exocyclic oxygen atom, presents multiple potential donor sites for coordination with metal ions. This has led to its exploration in the design of novel ligands for creating complex metal-organic structures.

Ligand Design and Synthesis for Metal Complexes

The tetrazole moiety is a versatile building block in ligand design for coordination chemistry. It can coordinate to metal centers in various modes, including monodentate and bidentate fashions. Research has demonstrated that N-substituted tetrazoles, such as 1-alkyltetrazoles, readily form complexes with transition metals like manganese, cobalt, nickel, copper, and zinc. researchgate.net

In compounds related to this compound, such as 5-nitriminotetrazole derivatives, the tetrazole ring and the nitroimino group can act as bidentate ligands, coordinating with metal ions like copper(II) through the N4 atom of the tetrazole ring and an oxygen atom of the substituent group. nih.gov This chelation can lead to the formation of stable, well-defined coordination complexes. For instance, complexes like trans-[diaquabis{1-(2-hydroxyethyl)-5-nitriminotetrazolato-κ²N⁴,O⁵}copper(II)] have been synthesized and characterized, showcasing the predictable coordinating behavior of such ligands. nih.gov The synthesis of these complexes is often straightforward, involving the reaction of the tetrazole ligand with a suitable metal salt in a solvent. nih.gov

The table below presents examples of metal complexes formed with related tetrazole-based ligands, illustrating the versatility of this chemical class in coordination chemistry.

| Ligand | Metal Ion | Resulting Complex Formula | Reference |

| 1-Ethyl-5H-tetrazole (1-ETZ) | Copper(II) | Cu(1-ETZ)₄₂ | nih.gov |

| 1-Ethyl-5H-tetrazole (1-ETZ) | Iron(II) | Fe(1-ETZ)₄₂ | nih.gov |

| 1-(2-Hydroxyethyl)-5-nitriminotetrazole | Copper(II) | [Cu(C₃H₄N₅O₃)₂(H₂O)₂] | nih.gov |

| 1-Phenyl-1H-tetrazole-5-thiol | Cadmium(II) | Dinuclear complex with Cd-Cd distance of 3.9282(14) Å | researchgate.net |

Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes linked by organic ligands. The diverse coordination modes and structural rigidity of tetrazole-based ligands make them excellent candidates for the synthesis of novel MOFs. rsc.org These materials are investigated for applications in gas storage, separation, and catalysis.

While this compound itself has not been explicitly reported as a linker in major MOF studies, functionally similar tetrazole-based ligands are widely used. For example, ligands like 5-(1H-tetrazol-5-yl)isophthalic acid and 1,4-bis(5-tetrazolyl)benzene have been successfully employed to create robust 2D and 3D frameworks with metals such as zinc, cadmium, manganese, and copper. rsc.orgresearchgate.net The tetrazole groups in these linkers can bridge multiple metal centers, leading to the formation of porous networks with high surface areas. rsc.orgresearchgate.net

The development of tetrazole-based MOFs is an active area of research, with studies focusing on creating frameworks with specific pore sizes and chemical functionalities to target applications like selective CO₂ adsorption. rsc.org The high density of nitrogen atoms on the pore surfaces of tetrazole-based MOFs can enhance their selectivity for certain gas molecules. rsc.org

Research in Agrochemicals

The tetrazole moiety is a key feature in a variety of agrochemicals. Research into tetrazolones, the class of compounds to which this compound belongs, has revealed potential applications in crop protection.

While specific herbicidal data for this compound is not extensively detailed in publicly available literature, it belongs to a class of compounds, 1-aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones, that have been identified as a novel class of herbicides. These compounds demonstrate both pre- and post-emergence herbicidal activity against several agriculturally significant weed species when applied in the presence of light.